7-Hydroxy-4-isopropyl-chromen-2-one
Description
Significance of the Chromen-2-one Scaffold in Chemical Biology Research
The 2H-chromen-2-one, or coumarin (B35378), scaffold is a fundamental structural motif found in a vast array of natural products and synthetically developed molecules. acs.org This scaffold, consisting of a benzene (B151609) ring fused to a pyran ring, is of significant interest in chemical biology and medicinal chemistry due to its association with a wide range of biological activities. acs.orgresearchgate.net Molecules containing the chromen-2-one framework have been investigated for their potential as anticancer, anti-inflammatory, and anticholinesterase agents. acs.orgnih.gov The versatility of this scaffold allows for the synthesis of diverse derivatives with varied pharmacological profiles. nih.govfrontiersin.org The inherent reactivity and the ability to interact with various biological targets make the chromen-2-one scaffold a privileged structure in the development of new therapeutic agents. researchgate.netnih.gov
Overview of the 7-Hydroxy-4-isopropyl-chromen-2-one Structure and its Classification within the Coumarin Family
This compound is a specific derivative of the basic coumarin structure. Its chemical makeup is defined by the presence of a hydroxyl (-OH) group at the 7th position and an isopropyl group at the 4th position of the chromen-2-one core. This substitution pattern places it within the category of simple hydroxycoumarins. The structural details of this compound are crucial for its chemical properties and biological interactions.
Below is a table summarizing the key identifiers and computed properties for a related compound, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, to provide context for the types of data available for such molecules.
| Property | Value |
| IUPAC Name | 7-hydroxy-4-(hydroxymethyl)chromen-2-one |
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| InChI | InChI=1S/C10H8O4/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,11-12H,5H2 |
| InChIKey | IWPNSXBCZANXBC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)OC(=O)C=C2CO |
| Data sourced from PubChem for a structurally related compound for illustrative purposes. nih.gov |
Historical Development of Research on Substituted Chromen-2-ones
Research into substituted chromen-2-ones, or coumarins, has a rich history. Initially isolated from natural sources, the diverse biological activities of these compounds spurred extensive synthetic efforts to create novel derivatives. researchgate.net The development of synthetic methods, such as the Pechmann reaction, allowed for the controlled placement of various substituents on the coumarin scaffold. mdpi.com Over the years, research has focused on understanding the structure-activity relationships of these compounds, leading to the identification of key functional groups responsible for their biological effects. nih.gov For instance, studies have explored how different substituents at various positions of the chromen-2-one ring influence activities like antimicrobial and anticancer properties. chemmethod.comnih.gov This ongoing research continues to expand the potential applications of substituted coumarins in various scientific fields. researchgate.netchemmethod.com
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4-propan-2-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNGNXYGLIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420642 | |
| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23251-28-7 | |
| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Hydroxy 4 Isopropyl Chromen 2 One and Its Structural Analogs
Chemical Derivatization Strategies for Structural Modification of the Chromen-2-one Moiety
Modifications and Substitutions at the 4-Position (e.g., Isopropyl Analogs)
The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgjetir.org This method is highly versatile for creating substitutions at the C4-position by selecting the appropriate β-ketoester. For instance, the synthesis of 7-hydroxy-4-methylcoumarin is readily achieved by condensing resorcinol (B1680541) with ethyl acetoacetate (B1235776). jetir.orgresearchgate.netslideshare.netyoutube.com
This principle is directly applicable to the synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one. By substituting ethyl acetoacetate with ethyl 3-methyl-2-oxobutanoate (B1236294) (the β-ketoester corresponding to the isopropyl group), the Pechmann condensation with resorcinol yields the desired 4-isopropyl analog. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid (PPA), or solid acid catalysts like Amberlyst-15. researchgate.netyoutube.comrsc.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the pyrone ring. wikipedia.org
The versatility of this approach allows for the synthesis of a wide range of C4-substituted coumarins by varying the β-ketoester. nih.govarkat-usa.org For example, using ethyl butyryl acetate (B1210297) or ethyl benzoyl acetate leads to the corresponding 4-propyl or 4-phenyl substituted coumarins, respectively. nih.gov
Table 1: Synthesis of 4-Alkyl-7-hydroxycoumarins via Pechmann Condensation
| Phenol Reactant | β-Ketoester Reactant | C4-Substituent | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Resorcinol | Ethyl acetoacetate | -CH₃ | H₂SO₄ | 7-Hydroxy-4-methyl-2H-chromen-2-one | jetir.orgmdpi.com |
| Resorcinol | Ethyl 3-methyl-2-oxobutanoate | -CH(CH₃)₂ | Acid catalyst | 7-Hydroxy-4-isopropyl-2H-chromen-2-one | chemsynthesis.com |
| Phloroglucinol | Ethyl acetoacetate | -CH₃ | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | nih.gov |
| m-Aminophenol | Ethyl acetoacetate | -CH₃ | InCl₃ | 7-Amino-4-methyl-2H-chromen-2-one | mdpi.com |
Introduction of Nitrogen-Containing Heterocyclic Moieties
Fusing or linking nitrogen-containing heterocycles to the coumarin (B35378) scaffold is a prominent strategy for creating novel compounds with enhanced pharmacological properties. scilit.comcolab.wsthieme-connect.de Various synthetic routes have been developed to achieve this, often by building the heterocycle onto a pre-formed coumarin derivative. scilit.comcolab.ws
One common approach involves using coumarin hydrazides as building blocks. For example, chalcones derived from 3-acetyl-4-hydroxycoumarin can be cyclized with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to form pyrazole-substituted coumarins. researchgate.netnih.gov The reaction conditions can influence the final product; conducting the reaction in alcohol yields pyrazoles, while the presence of acetic acid can lead to the formation of N-acetyl pyrazole (B372694) derivatives. nih.gov
Thiazole (B1198619) moieties can also be introduced effectively. The Hantzsch thiazole synthesis, reacting a 3-(bromoacetyl)coumarin (B1271225) intermediate with thioacetamide (B46855) or thiourea (B124793), is a classic method for constructing the thiazole ring onto the coumarin core. nih.gov Alternatively, three-component reactions condensing 3-acetyl-4-hydroxycoumarin, an arylaldehyde, and thiourea can produce thiazolyl coumarin derivatives in a single step. tandfonline.com
Table 2: Synthesis of Coumarin-Fused/Linked Nitrogen Heterocycles
| Coumarin Precursor | Reagents | Heterocycle Formed | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Acetyl-4-hydroxycoumarin chalcones | Hydrazine hydrate | Pyrazole | Alcohol, reflux | Pyrazolyl-coumarin | nih.gov |
| 3-Acetyl-4-hydroxycoumarin chalcones | Phenylhydrazine | Phenylpyrazole | Acetic acid, reflux | Phenylpyrazolyl-coumarin | nih.gov |
| 3-(Bromoacetyl)coumarin | Thioacetamide | Thiazole | Hantzsch synthesis | Thiazolyl-coumarin | nih.gov |
| 3-Acetyl-4-hydroxycoumarin | Arylaldehyde, Thiourea, NH₄OAc | Thiazole | DMC, reflux | Thiazolyl-coumarin | tandfonline.com |
| 4-Aminocoumarin | Aromatic aldehyde, Indane-1,3-dione | Pyrrole | Lactic acid | Chromeno[4,3-b]pyrrol-4(1H)-one | thieme-connect.de |
Multi-Component Reaction Approaches to Novel Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. sciepub.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a powerful tool in modern organic synthesis. rsc.orgnih.gov
A notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govbeilstein-journals.org The process begins with the parallel formation of two intermediates: a pyrazolone (B3327878) from the β-ketoester and hydrazine, and a Michael acceptor from the Knoevenagel condensation of the aldehyde and malononitrile. These intermediates then undergo a Michael addition followed by cyclization to yield the final fused heterocyclic system. beilstein-journals.org
Another powerful MCR is the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-bis-amides. sciepub.com This reaction has been adapted for coumarin chemistry. For instance, a sequential Ugi-4CR followed by an intramolecular Michael addition using coumarin-3-carboxylic acid, anilines, isonitriles, and pyridine-based aryl aldehydes affords diverse chromeno[3,4-c]pyrrole-3,4-diones. nih.gov This one-pot procedure demonstrates the power of MCRs to rapidly construct complex, polycyclic coumarin derivatives from simple, readily available starting materials. nih.govacs.orgfigshare.com
Table 3: Multi-Component Reactions for Novel Coumarin Scaffolds
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Pseudo-four-component reaction | 4-Hydroxycoumarin, Acetone (2 equiv.), Amine | Trimethylamine, reflux | Pyrano[2,3-c]coumarins | rsc.orgnih.gov |
| Four-component reaction | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | ZrO₂ nanoparticles | Pyrano[2,3-c]pyrazoles | rsc.orgnih.gov |
| Ugi-4CR / Michael Addition | Coumarin-3-carboxylic acid, Aniline, Isonitrile, Aldehyde | One-pot, sequential | Chromeno[3,4-c]pyrrole-3,4-diones | nih.govacs.orgfigshare.com |
| Enol-Ugi / Cyclization | 4-Hydroxy-3-nitro-coumarin, Aldehyde, Amine, Isocyanide | Fe / Acetic acid | Chromenopiperazines | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on Biological Potency and Selectivity
The coumarin (B35378) scaffold is a versatile platform where the introduction of different functional groups can significantly modulate biological activity. Research into coumarin derivatives has shown that even minor structural changes can lead to substantial differences in their pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com
SAR studies have revealed several key trends:
Position 3 and 4 Substituents: The presence of specific groups at the C3 and C4 positions is crucial. For instance, in a series of 7-hydroxycoumarins studied for 17β-HSD3 inhibitory activity, the presence of chloro or fluoro substituents was found to increase activity. longdom.org Similarly, bulky, electron-withdrawing groups at these positions were also shown to enhance inhibitory effects. longdom.org Conversely, an ethoxycarbonyl group at the C3 position has been found to reduce the anticancer effectiveness of certain coumarin hybrids.
Position 6 Substituents: Modifications at the C6 position also impact activity. For example, the introduction of a 6-pinacol borane (B79455) group to a 4-p-hydroxy phenol (B47542) coumarin resulted in a compound with promising anticancer activity and low toxicity to normal cells. nih.gov
Hybrid Molecules: A common strategy to enhance potency is the creation of hybrid molecules where the coumarin scaffold is linked to other pharmacologically active nuclei, such as triazoles or oxadiazoles. The nature of this linkage and the substituents on both moieties are critical for the final activity. For example, a 4-oxygen group in the linker portion of certain coumarin hybrids was shown to enhance cytotoxic potency.
The following table summarizes the observed influence of various substituents on the biological activity of the coumarin nucleus based on findings from different studies.
| Position | Substituent Type | Observed Effect on Activity | Biological Context | Source |
|---|---|---|---|---|
| C3 / C4 | Chloro, Fluoro | Increase | 17β-HSD3 Inhibition | longdom.org |
| C3 / C4 | Bulky, Electron-Withdrawing | Increase | 17β-HSD3 Inhibition | longdom.org |
| C6 | Pinacol Borane | Increase | Anticancer | nih.gov |
| C3 | Ethoxycarbonyl | Decrease | Anticancer (in certain hybrids) | |
| Linker | 4-Oxygen Group | Increase | Cytotoxicity (in certain hybrids) |
Role of the 7-Hydroxyl Group in Compound Activity
The 7-hydroxyl group is a cornerstone of the biological activity for many coumarin derivatives, including 7-Hydroxy-4-isopropyl-chromen-2-one. Its presence is often essential for antioxidant, antimicrobial, and enzyme-inhibiting properties.
Studies have consistently demonstrated that the free hydroxyl group is critical. Its ability to act as a hydrogen-bond donor is paramount for interaction with biological targets. For instance, the antioxidant activity of coumarins is largely attributed to the presence of hydroxyl groups. nih.gov Derivatives lacking a hydroxyl group typically exhibit very low or no antioxidant effectiveness. While hydroxyl groups at various positions contribute to this effect, those at the C7 position are significant.
The importance of the 7-OH group is further highlighted in studies where it is modified. For example, the acylation of 7-hydroxycoumarins can lead to a decrease in certain biological activities, underscoring the necessity of the free phenolic group. nih.gov In studies on human neutrophils, 7-hydroxycoumarin was able to modulate effector functions, an effect that was suppressed upon acetylation of the hydroxyl group.
Furthermore, the 7-hydroxyl group is a key site for derivatization to create new compounds with altered or enhanced activities. However, for many intrinsic activities of the parent molecule, this group remains indispensable. For example, in the context of Mcl-1 inhibition, the introduction of a 7-hydroxyl substituent to the basic coumarin scaffold had little effect on its potency, whereas a 6-hydroxyl group caused a significant decrease in activity, indicating the nuanced role of substituent positioning. nih.gov
| Compound Type | Key Structural Feature | Impact on Activity | Source |
|---|---|---|---|
| 7-Hydroxycoumarins | Free 7-OH group | Essential for antioxidant and certain anti-inflammatory activities | nih.gov |
| 7-Acyloxycoumarins | Blocked/acetylated 7-OH group | Reduced or abolished biological effects compared to the parent compound | nih.gov |
| Coumarins without -OH | Absence of hydroxyl groups | Very low or no antioxidant effectiveness |
Impact of the 4-Isopropyl Group and Analogous Substituents on Activity Profile
While specific SAR studies focusing on the 4-isopropyl group of 7-hydroxycoumarin are not extensively detailed in the reviewed literature, the influence of substituents at the C4 position is a well-established determinant of biological activity. The size, lipophilicity, and electronic nature of the group at this position can significantly modulate the compound's interaction with target molecules.
The most closely studied analogue is 7-hydroxy-4-methylcoumarin. The 4-methyl group is known to contribute to various biological activities, including antioxidant and antifungal properties. nih.gov For example, 7-hydroxy-4-methylcoumarin has been shown to enhance melanogenesis in melanoma cells and possesses anti-inflammatory and antioxidant effects. mdpi.com Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and tested for antimicrobial activity, indicating the importance of this foundational structure. europub.co.uk
Replacing the methyl group with a larger, bulkier isopropyl group would be expected to alter the compound's steric and electronic profile. This change could:
Enhance Lipophilicity: The isopropyl group is more lipophilic than a methyl group, which could improve membrane permeability and alter the pharmacokinetic profile of the molecule.
Introduce Steric Hindrance: The bulkier isopropyl group could either enhance binding by occupying a specific hydrophobic pocket in a target protein or decrease activity by preventing an optimal fit.
Influence Selectivity: Changes in size and shape at the C4 position can influence the selectivity of the compound for different biological targets. QSAR studies on 4-substituted coumarins have shown that the shape and size of the molecule are directly correlated with their antiproliferative activities. nih.gov
In essence, while the 4-methyl group provides a baseline of activity, the transition to a 4-isopropyl group represents a strategic modification to probe the steric tolerance of target binding sites and potentially enhance potency or selectivity through improved hydrophobic interactions.
Computational Approaches to SAR Prediction (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)
Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are invaluable tools for understanding and predicting the biological activity of coumarin derivatives, guiding the design of more potent and selective compounds.
Quantitative Structure-Activity Relationships (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarins, these models help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their efficacy.
A QSAR analysis on a series of 3- and 4-substituted 7-hydroxycoumarins identified structural features that enhance inhibitory activity against 17β-HSD3. longdom.org The resulting model, which had a high predictive capability (r² = 0.8291), revealed that the presence of chloro or fluoro groups and bulky electron-withdrawing substituents at the R1 and R2 positions (corresponding to C3 and C4) would increase activity. longdom.orgresearchgate.net Another QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors also developed linear models with good predictive power, confirming the utility of this approach in designing new anticancer agents. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It provides insights into the binding mode, energy, and specific interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular docking has been widely applied to coumarin derivatives to elucidate their mechanism of action. For instance, docking studies of 4-substituted coumarin derivatives into the active site of carbonic anhydrase IX (a target in cancer therapy) helped to explain their potent antiproliferative activity under hypoxic conditions. mdpi.com The analysis can reveal how the 7-hydroxyl group acts as a hydrogen bond donor and how substituents at the C4 position fit into hydrophobic pockets of the enzyme's active site, thereby guiding further structural optimization.
The table below presents data from a representative QSAR study on 7-hydroxycoumarins, highlighting the statistical significance of the developed model.
| Model Parameter | Value | Significance | Source |
|---|---|---|---|
| Coefficient of determination (r²) | 0.8291 | Indicates a strong correlation between the descriptors and the biological activity. | longdom.org |
| Cross-validated correlation coefficient (q²) | 0.7455 | Confirms the predictive power and robustness of the QSAR model. | longdom.org |
These computational approaches are integral to modern drug design, enabling a more rational and efficient search for novel therapeutic agents based on the this compound scaffold.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 7-Hydroxy-4-isopropyl-chromen-2-one and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecular framework.
¹H-NMR Spectroscopy: Proton NMR spectra offer insights into the number of different types of protons and their neighboring environments. For instance, in the related compound 7-hydroxy-4-methyl coumarin (B35378), characteristic signals include a singlet for the methyl group protons, distinct signals for the aromatic protons on the coumarin ring, and a singlet for the vinyl proton. researchgate.net The hydroxyl proton also presents as a singlet, often with a chemical shift that can vary with solvent and concentration. rsc.org
¹³C-NMR Spectroscopy: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. The spectrum of a 7-hydroxy-4-methyl coumarin derivative would show distinct peaks for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the vinyl carbons, and the methyl carbon. researchgate.net The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a 7-Hydroxy-4-methyl-coumarin Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 161.62 |
| C3 | 6.17 (d, J = 1.3 Hz) | 110.02 |
| C4 | - | 153.12 |
| C4a | - | 108.37 |
| C5 | 7.51 (d, J = 8.7 Hz) | 126.39 |
| C6 | 6.77 (dd, J = 8.7, 2.4 Hz) | 113.40 |
| C7 | - | 160.77 |
| C8 | 6.71 (d, J = 2.3 Hz) | 102.81 |
| C8a | - | 155.52 |
| 4-CH₃ | 2.36 (s) | - |
| 7-OH | 10.56 (s) | - |
Mass Spectrometry for Metabolite Profiling and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. rsc.org It is also invaluable in identifying metabolites by detecting mass shifts corresponding to metabolic transformations and in monitoring the progress of chemical reactions by tracking the appearance of product ions and the disappearance of reactant ions. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Photophysical Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum of a similar compound, 7-hydroxy-4-methyl coumarin, clearly shows a broad absorption band for the hydroxyl (-OH) group and a strong, sharp peak for the carbonyl (C=O) group of the lactone ring. researchgate.net The presence of aromatic C-H and C=C stretching vibrations further confirms the coumarin skeleton. iosrjournals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is used to characterize its photophysical properties. For example, 7-hydroxy-4-methyl coumarin exhibits maximum absorbance (λmax) at specific wavelengths, which correspond to the π-π* transitions within the conjugated system of the coumarin ring. iajpr.com These photophysical properties are crucial for applications in fluorescence and as optical probes. nih.gov
Table 2: Spectroscopic Data for 7-Hydroxy-4-methyl-coumarin
| Technique | Characteristic Peaks/Wavelengths | Reference |
| IR (KBr, cm⁻¹) | 3502 (O-H), 1670 (C=O) | researchgate.net |
| UV-Vis (λmax, nm) | 321 | iajpr.com |
X-ray Crystallography for Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. nih.govwikipedia.org For a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate, single-crystal X-ray diffraction analysis revealed a planar 2H-chromen-2-one ring system. researchgate.net This technique also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net In the case of the monohydrate, intermolecular O—H⋯O hydrogen bonds involving the water molecule, the carbonyl group, and the hydroxyl group create a two-dimensional network. researchgate.net
Table 3: Crystal Data for 7-Hydroxy-4-methyl-2H-chromen-2-one Monohydrate
| Parameter | Value |
| Molecular Formula | C₁₀H₈O₃·H₂O |
| Molecular Weight | 194.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.9508 (5) |
| b (Å) | 11.3074 (8) |
| c (Å) | 11.7833 (8) |
| β (°) | 105.643 (1) |
| Volume (ų) | 891.81 (11) |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers and reaction byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. birchbiotech.com A sample is passed through a column with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the compound can be quantified by the relative area of its peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. birchbiotech.comfishersci.com This hyphenated technique is particularly useful for the analysis of complex mixtures, allowing for the separation of isomers and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules like 7-Hydroxy-4-isopropyl-chromen-2-one. DFT studies can elucidate the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
For coumarin (B35378) derivatives, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. For instance, studies on related flavonoids have indicated that the C=C-O group of the chromenone ring can be a preferential site for interactions. In a study on designed ethyl 7-hydroxy-4,8-dimethylcoumarin-3-propanamido coumarin derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize molecular geometries and analyze electronic properties. nih.gov The study found that the addition of secondary amines to the coumarin structure made the molecules more active, as indicated by changes in electronic energy. nih.gov The band gaps were also observed to decrease with these substitutions, signifying an increase in chemical reactivity. nih.gov
These computational approaches allow for a detailed mapping of the electrostatic potential, revealing the electron-rich and electron-poor regions of the molecule, which governs its interactions with other chemical species.
Table 1: Representative DFT-Calculated Electronic Properties for Coumarin Derivatives Note: This table presents data for related coumarin derivatives to illustrate the type of information obtained from DFT studies, as specific values for this compound were not available in the searched literature.
| Derivative | HOMO (kcal/mol) | LUMO (kcal/mol) | Band Gap (kcal/mol) | Dipole Moment (Debye) |
| Ethyl 7-hydroxy-4,8-dimethylcoumarin-3-propanoate | -152.05 | -46.43 | 105.62 | 6.09 |
| 7-hydroxy-4,8-dimethyl-3-N-(morpholine)-propanamido-coumarin | -143.08 | -42.04 | 101.04 | 7.91 |
| 7-hydroxy-4,8-dimethyl-3-N-(benzo[d]thiazol-2-yl)-propanamido-coumarin | -150.60 | -61.21 | 89.39 | 5.86 |
Data sourced from a study on designed coumarin derivatives. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide invaluable insights into how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme. mdpi.com
The process begins with a known or predicted three-dimensional structure of the ligand-protein complex, often obtained from molecular docking. This complex is then placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a specific period, usually nanoseconds to microseconds.
These simulations can reveal:
Binding Stability: MD can assess the stability of the ligand in the binding pocket of the target. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound or if it dissociates. For example, a simulation of a docked coumarin derivative with a SARS-CoV-2 phosphatase showed the complex reaching stability, although the ligand exhibited some fluctuation. nih.gov
Conformational Changes: Both the ligand and the target protein are flexible. MD simulations can capture the dynamic conformational changes that occur upon binding, which can be crucial for biological activity.
Key Interactions: The simulation allows for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and how the strength and geometry of these interactions evolve over time.
By understanding the dynamics of the interaction, researchers can better interpret binding affinity data and rationally design derivatives with improved binding characteristics.
In Silico Screening and Virtual Ligand Design for Biological Targets
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. mdpi.com
The process for screening a compound like this compound or its derivatives typically involves:
Target Preparation: A 3D structure of the target protein is obtained, and a specific binding site is identified.
Ligand Library: A database of compounds is prepared for docking.
Molecular Docking: A computational algorithm predicts the preferred orientation of the ligand when bound to the target to form a stable complex. The program then calculates a "docking score," which estimates the binding affinity. Lower (more negative) scores generally indicate a stronger predicted interaction.
Studies have utilized these methods for various coumarin derivatives. For instance, an in silico screening of over 2755 coumarin derivatives was performed against several enzymes of the SARS-CoV-2 virus. nih.gov The top-scoring compounds showed docking scores ranging from -6.01 to -9.00 kcal/mol, indicating strong potential as inhibitors. nih.gov
Following initial screening, virtual ligand design can be employed. This involves modifying the lead compound's structure in silico and re-evaluating its binding to the target. By adding, removing, or substituting functional groups, researchers can aim to enhance binding affinity, selectivity, and other drug-like properties, guided by the structural insights from the docking poses. mdpi.com
Table 2: Example of In Silico Screening Results for Coumarin Derivatives Against SARS-CoV-2 Targets This table is illustrative of the data generated in virtual screening studies of related compounds.
| Target Enzyme | Coumarin Derivative (PubChem ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Main Protease | 7-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one (10202798) | -7.30 | His41, Cys145 |
| Endoribonuclease | 7-(acetyloxy)-3-(4-methoxyphenyl)-2-oxo-2H-chromen-4-yl acetate (B1210297) (11509930) | -8.42 | His250, Lys131 |
| Phosphatase | 4-hydroxy-7-(2-hydroxy-3-phenoxypropoxy)chromen-2-one (54730083) | -8.63 | Cys23, Asp35 |
| Methyltransferase | 7-hydroxy-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one (5281628) | -9.00 | Asp130, Leu100 |
Data adapted from an in silico validation study of coumarin derivatives. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.
One such property is the collision cross-section (CCS), which is a measure of an ion's size and shape in the gas phase, relevant for ion mobility-mass spectrometry. Computational tools can predict CCS values for different adducts of a molecule. For 7-hydroxy-4-(propan-2-yl)-2h-chromen-2-one, predicted CCS values have been calculated, providing a theoretical benchmark for experimental analysis. uni.lu
Furthermore, quantum chemical methods like DFT can be used to predict other spectroscopic data:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the vibrational modes observed in an experimental spectrum to specific functional groups and bond movements.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths (λmax) observed in a UV-Vis spectrum.
These predictive methods are valuable for confirming the identity of a synthesized compound and for understanding the relationship between its structure and its spectroscopic signature.
Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.08592 | 140.4 |
| [M+Na]⁺ | 227.06786 | 150.4 |
| [M-H]⁻ | 203.07136 | 145.3 |
| [M+NH₄]⁺ | 222.11246 | 159.2 |
| [M+K]⁺ | 243.04180 | 148.7 |
| [M+H-H₂O]⁺ | 187.07590 | 134.8 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu m/z represents the mass-to-charge ratio.
Natural Occurrence, Biosynthesis, and Isolation Methodologies
Distribution of Chromen-2-ones in Botanical and Fungal Sources
Chromen-2-ones, also known as coumarins, are a widespread class of secondary metabolites found in various natural sources, including plants and fungi. nih.govnih.gov These compounds are characterized by a benzopyrone skeleton and are known for their diverse biological activities. nih.govnih.gov While a vast number of coumarins have been identified from natural origins, the specific distribution of 7-Hydroxy-4-isopropyl-chromen-2-one is less commonly documented in broad surveys.
However, the broader class of chromen-2-ones is prevalent in numerous plant families. The Apiaceae, Rutaceae, Asteraceae, Fabaceae, Moraceae, Oleaceae, and Thymelaeaceae families are particularly rich sources of these compounds. hebmu.edu.cnencyclopedia.pub They can be found in various parts of the plant, including the roots, leaves, fruits, and flowers. frontiersin.orgresearchgate.net For instance, the well-known coumarin (B35378) is found in plants like strawberries, black currants, apricots, and cherries. wikipedia.org
Fungi are also significant producers of coumarins, with many identified from various fungal species. nih.govnih.gov Some fungi are even considered more effective sources for certain coumarin-based products than plants. nih.gov For example, Armillariella tabescens produces a coumarin derivative called Armillarisin A. encyclopedia.pub
The presence of a 7-hydroxyl group is a common feature in many naturally occurring coumarins, playing a significant role in their biological activities. nih.gov The substitution at the 4-position with an isopropyl group, as seen in this compound, is a result of specific biosynthetic pathways involving isoprenoid precursors.
Table 1: Distribution of Selected Chromen-2-ones in Botanical and Fungal Sources
Biosynthetic Pathways of Isoprenoid Coumarins
The biosynthesis of isoprenoid coumarins, such as this compound, is a complex process that begins with the general phenylpropanoid pathway. researchgate.net This pathway ultimately leads to the formation of the coumarin nucleus, which is then further modified by the addition of an isoprenoid unit.
The core coumarin structure is derived from cinnamic acid. researchgate.net A critical step in this process is the ortho-hydroxylation of cinnamic acid derivatives, which facilitates the formation of the characteristic lactone ring of the coumarin molecule. frontiersin.org
The "isoprenoid" part of the name refers to the isopropyl group attached to the chromen-2-one core. This group is derived from isopentenyl diphosphate (B83284) (IPP), a universal precursor for all isoprenoids. nih.govnih.gov There are two main pathways for the synthesis of IPP in nature: the mevalonate (B85504) (MVA) pathway and the deoxyxylulose 5-phosphate (DXP) pathway. nih.gov In fungi and higher plants, the MVA pathway is the primary route for the production of isoprenoids that will eventually be incorporated into coumarin structures. nih.gov
The attachment of the isoprenoid unit to the coumarin scaffold is catalyzed by a class of enzymes known as prenyltransferases. frontiersin.org These enzymes facilitate the addition of an isoprene (B109036) unit, such as dimethylallyl diphosphate (DMAPP) derived from IPP, to the coumarin ring. In the case of this compound, this prenylation event would be followed by further enzymatic modifications to form the isopropyl group. The position of this substitution on the coumarin ring is highly specific and is determined by the particular prenyltransferase involved. frontiersin.org
Advanced Isolation and Purification Techniques from Natural Materials
The extraction and purification of specific chromen-2-ones like this compound from complex natural matrices require a combination of traditional and modern separation techniques. hilarispublisher.com
The initial step typically involves extraction from the raw plant or fungal material. This is often achieved using solvents of varying polarities, such as methanol, ethanol, or hexane, through methods like maceration or Soxhlet extraction. vdoc.pub The choice of solvent is crucial to selectively extract the target compound while minimizing the co-extraction of undesirable substances.
Following extraction, a preliminary separation is often performed using techniques like liquid-liquid partitioning . This method separates compounds based on their differential solubility in two immiscible liquid phases.
Chromatographic techniques are central to the isolation and purification of coumarins. hilarispublisher.com These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. vdoc.pub
Column Chromatography: This is a classic and widely used technique for the preparative separation of compounds. The crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina, and a solvent or solvent mixture (the mobile phase) is passed through the column to elute the compounds at different rates.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for the qualitative analysis of the extract and for monitoring the progress of purification. hilarispublisher.com It helps in identifying the appropriate solvent system for column chromatography.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique used for both analytical and preparative-scale purification. hilarispublisher.com Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is particularly effective for separating coumarins. vdoc.pub
Supercritical Fluid Extraction (SFE): SFE is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. hilarispublisher.com It offers advantages such as high selectivity and the ability to obtain solvent-free extracts.
Once a compound is isolated, its purity is confirmed using analytical techniques such as HPLC, and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Compound Names Mentioned in the Article
Emerging Research Areas and Future Perspectives
Development of Novel Chemical Probes and Biosensors
Chemical probes are essential tools for understanding complex biological processes. eubopen.org The inherent fluorescent properties of many chromen-2-one derivatives make them ideal candidates for the development of novel chemical probes and biosensors. Research in this area focuses on designing and synthesizing chromen-2-one-based molecules that can selectively bind to specific biological targets, such as proteins or nucleic acids. This binding event often results in a detectable change in the fluorescence of the molecule, allowing for real-time monitoring of biological activities.
For instance, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have been investigated for their potential as fluorescent probes. researchgate.netiosrjournals.orggrafiati.com The development of such probes based on the 7-Hydroxy-4-isopropyl-chromen-2-one scaffold could offer enhanced selectivity and sensitivity for specific biological targets. These tools are invaluable in drug discovery and diagnostics, enabling researchers to visualize and quantify biological processes at the molecular level.
Integration into Functional Materials and Advanced Devices
The unique photophysical properties of chromen-2-one derivatives are also being harnessed for the creation of functional materials and advanced devices. Researchers are exploring the incorporation of these compounds into polymers and other materials to impart specific functionalities, such as light-emitting or sensing capabilities. For example, polymers functionalized with coumarin (B35378) derivatives have shown potential as antibacterial agents. mdpi.com
The integration of this compound into such materials could lead to the development of novel smart materials that respond to external stimuli like light or changes in the chemical environment. These materials could find applications in areas ranging from optoelectronics and data storage to biomedical devices and environmental monitoring.
Future Directions in Drug Discovery Lead Optimization based on the Chromen-2-one Scaffold
The chromen-2-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. mdpi.com This makes it an excellent starting point for the design and synthesis of new drugs. nih.gov The process of lead optimization in drug discovery involves modifying a promising compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com
Future drug discovery efforts will likely focus on the systematic modification of the this compound scaffold to develop new therapeutic agents. nih.gov By making small, targeted changes to the molecule's structure, researchers can fine-tune its biological activity against a wide range of diseases. nih.gov Techniques such as structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological activity, will be crucial in this process. patsnap.com The goal is to create new drug candidates with improved potency and reduced side effects. patsnap.com
| Lead Optimization Strategy | Description | Potential Application for this compound |
|---|---|---|
| Structure-Activity Relationship (SAR) Analysis | Systematic modification of the chemical structure to identify key functional groups responsible for biological activity. patsnap.com | Identifying which parts of the molecule are crucial for its therapeutic effects to guide further modifications. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve biological activity or pharmacokinetics. patsnap.com | Substituting parts of the molecule to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Scaffold Hopping | Changing the core structure of the molecule while retaining essential functionalities to discover novel compounds with improved properties. patsnap.com | Developing new classes of drugs based on the chromen-2-one core with potentially different therapeutic targets. |
Sustainable and Green Synthesis Approaches for Chromen-2-ones
Traditionally, the synthesis of chromen-2-one derivatives has often involved the use of harsh reagents and generated significant chemical waste. nih.govresearchgate.net In recent years, there has been a growing emphasis on developing sustainable and "green" synthetic methods that are more environmentally friendly. nih.govresearchgate.netbohrium.com These approaches aim to reduce waste, minimize energy consumption, and use less toxic solvents and catalysts. jetir.org
Green synthesis strategies for chromen-2-ones include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of biodegradable catalysts and solvents like glycerol. nih.govresearchgate.netbohrium.com These methods often lead to higher yields, shorter reaction times, and easier product purification. benthamdirect.com The development of efficient and green synthetic routes for this compound is a key area of ongoing research, ensuring that its potential can be realized in a sustainable manner.
Q & A
Q. What are the common synthetic routes for 7-Hydroxy-4-isopropyl-chromen-2-one, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of substituted phenols with β-keto esters. For example, FeCl₃ in THF mediates a one-pot reaction between ethyl phenylpropiolate and phenols to yield coumarin derivatives . Optimize conditions by:
- Adjusting catalyst loading (e.g., 10–20 mol% FeCl₃).
- Testing solvent polarity (THF vs. DMF) to influence reaction kinetics.
- Modifying reaction temperature (0–5°C for controlled exothermicity) .
Parallel monitoring via TLC or HPLC ensures intermediate stability.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps include:
- Data collection with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
- Structure solution using direct methods (SHELXD ).
- Refinement with SHELXL, which supports anisotropic displacement parameters and twin refinement for high-resolution data .
Visualization tools like Mercury (for packing diagrams) and ORTEP-3 (for thermal ellipsoids) aid in interpreting hydrogen-bonding networks .
Q. Which analytical techniques are critical for confirming the purity and identity of this compound?
- Methodological Answer :
- NMR : Compare ¹H/¹³C spectra with computed chemical shifts (DFT) to verify substituent positions.
- HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<1%) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₄O₃) with ≤0.3% deviation.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer :
- Contradiction Analysis : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Computational IR : Compare experimental carbonyl stretches (1700–1750 cm⁻¹) with DFT-predicted vibrational modes.
- Crystallographic Validation : Resolve tautomeric ambiguities (e.g., keto-enol forms) via SC-XRD .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity in this compound analogs?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 3, 4, or 7 to modulate bioactivity .
- In Vitro Assays : Use dose-response curves (IC₅₀) in anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) models .
- QSAR Modeling : Correlate logP values (from HPLC retention times) with cytotoxicity profiles.
Q. How can computational chemistry methods be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict dipole moments and HOMO-LUMO gaps for redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects (water/ethanol) to assess solubility trends.
- Mercury CSD : Analyze crystal packing for π-π interactions or hydrogen-bond motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
